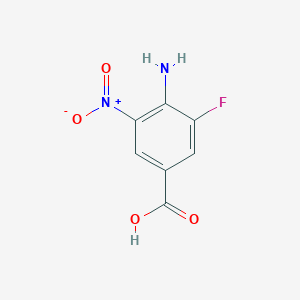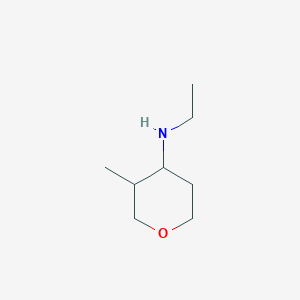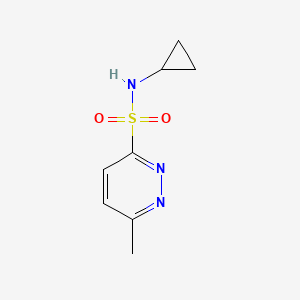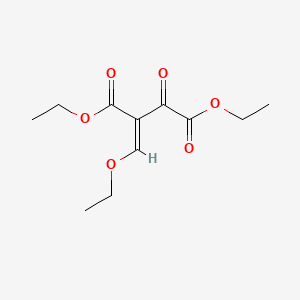
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole is a fluorinated heterocyclic compound with the molecular formula C8H4F4NS. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a benzothiazole ring.
Méthodes De Préparation
The synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves several steps and specific reaction conditions. One common method involves the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of diethylaniline. This reaction yields 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen, which can be further processed to obtain the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:
- 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen
- 5,6,7,8-Tetrafluorothiochroman
- 4,6,7-Trifluoro-2,3-dihydro-2-methyl-1-benzothiophen
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents.
Propriétés
Numéro CAS |
70016-00-1 |
|---|---|
Formule moléculaire |
C8H3F4NS |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
4,5,6,7-tetrafluoro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3 |
Clé InChI |
MDVWTPBRQGXJRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=C(C(=C2S1)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)



![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)







